molecular formula C7H6O5 B12901593 2-((Furan-3-carbonyl)oxy)acetic acid

2-((Furan-3-carbonyl)oxy)acetic acid

Cat. No.: B12901593
M. Wt: 170.12 g/mol
InChI Key: OKWRYKJZGFPCRI-UHFFFAOYSA-N
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Description

2-((Furan-3-carbonyl)oxy)acetic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-3-carbonyl)oxy)acetic acid can be achieved through several methods. One common approach involves the esterification of furan-3-carboxylic acid with glycolic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. Catalytic methods, such as the use of zirconium dioxide (ZrO2) as a catalyst, have been explored for the synthesis of related furan derivatives . These methods offer advantages in terms of selectivity and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((Furan-3-carbonyl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the furan ring into more saturated compounds.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

2-((Furan-3-carbonyl)oxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Furan-3-carbonyl)oxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Biological Activity

2-((Furan-3-carbonyl)oxy)acetic acid, a compound featuring a furan ring and a carboxylic acid functionality, has garnered interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H6O4
  • Molecular Weight : 154.12 g/mol
  • CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in inflammation and oxidative stress. The compound is believed to modulate the activity of specific enzymes and transcription factors, particularly those involved in the hypoxia-inducible factor (HIF) pathway.

  • Inhibition of Prolyl Hydroxylase Domain (PHD) :
    • Studies indicate that derivatives of furan compounds can inhibit PHD, leading to the stabilization of HIF-α under normoxic conditions. This stabilization promotes the transcription of genes associated with cellular survival during hypoxic stress .
  • Activation of Antioxidant Response :
    • The compound may enhance the expression of antioxidant proteins, thereby providing protective effects against oxidative damage in cells exposed to stressors .

Anti-Cancer Activity

Recent studies have highlighted the potential anti-cancer properties of furan derivatives, including this compound. For instance:

  • Study on Colon Cancer Cells :
    A study demonstrated that furan derivatives significantly induced apoptosis in colon cancer cell lines. The mechanism involved activation of caspases and DNA fragmentation, leading to cell death .

Neuroprotective Effects

The neuroprotective properties of furan derivatives have also been explored:

  • Hypoxia-Induced Neuroprotection :
    Research involving SK-N-BE(2)c cells showed that treatment with furan derivatives enhanced HIF transcriptional activity, which is crucial for neuroprotection under hypoxic conditions . This suggests a potential application in treating neurodegenerative diseases where hypoxia plays a role.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-CancerInduces apoptosis in colon cancer cells
NeuroprotectionEnhances HIF activity under hypoxic conditions
Antioxidant ResponseUpregulates antioxidant proteins

Table 2: Mechanisms Involved

MechanismDescription
PHD InhibitionStabilizes HIF-α leading to increased gene expression related to survival
Antioxidant ActivationProtects against oxidative stress by enhancing cellular defense mechanisms

Properties

Molecular Formula

C7H6O5

Molecular Weight

170.12 g/mol

IUPAC Name

2-(furan-3-carbonyloxy)acetic acid

InChI

InChI=1S/C7H6O5/c8-6(9)4-12-7(10)5-1-2-11-3-5/h1-3H,4H2,(H,8,9)

InChI Key

OKWRYKJZGFPCRI-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(=O)OCC(=O)O

Origin of Product

United States

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